molecular formula C17H13BrClN3 B12535993 5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine CAS No. 681799-42-8

5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine

Cat. No.: B12535993
CAS No.: 681799-42-8
M. Wt: 374.7 g/mol
InChI Key: LQFMBQWRYPYNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and nitriles.

    Introduction of Substituents: The bromophenyl, chlorophenyl, and methylphenyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds with different functional groups .

Scientific Research Applications

5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine is unique due to its specific combination of substituents on the triazine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

681799-42-8

Molecular Formula

C17H13BrClN3

Molecular Weight

374.7 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine

InChI

InChI=1S/C17H13BrClN3/c1-11-2-6-13(7-3-11)17-20-15(16(19)21-22-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3

InChI Key

LQFMBQWRYPYNKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)Cl)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.